molecular formula C17H24N4O B12228943 2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine

2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B12228943
M. Wt: 300.4 g/mol
InChI Key: AMXVQTDVHUAUOP-UHFFFAOYSA-N
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Description

2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring

Preparation Methods

The synthesis of 2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative in the presence of a suitable base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines can replace the methoxy group.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine include:

    2-methyl-6-({1-[2-(1H-imidazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine: This compound has an imidazole ring instead of a pyrazole ring, which can lead to different biological activities.

    2-methyl-6-({1-[2-(1H-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine: The triazole ring in this compound can provide unique properties compared to the pyrazole derivative.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

2-methyl-6-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyridine

InChI

InChI=1S/C17H24N4O/c1-15-5-2-7-17(19-15)22-14-16-6-3-9-20(13-16)11-12-21-10-4-8-18-21/h2,4-5,7-8,10,16H,3,6,9,11-14H2,1H3

InChI Key

AMXVQTDVHUAUOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)CCN3C=CC=N3

Origin of Product

United States

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